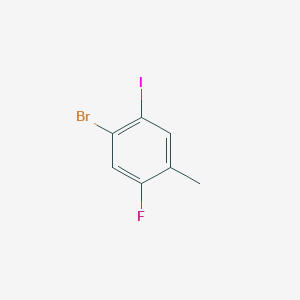

4-Bromo-2-fluoro-5-iodotoluene

説明

4-Bromo-2-fluoro-5-iodotoluene is an organic compound with the molecular formula C7H5BrFI It is a halogenated derivative of toluene, featuring bromine, fluorine, and iodine atoms attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-iodotoluene typically involves halogenation reactions. One common method is the sequential halogenation of toluene derivatives. For instance, starting with 4-bromo-2-fluorotoluene, iodination can be achieved using iodine and an oxidizing agent such as silver trifluoroacetate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the desired product quality .

化学反応の分析

Types of Reactions

4-Bromo-2-fluoro-5-iodotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form different alkyl derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.

Oxidation: Potassium permanganate or chromium trioxide for oxidizing the methyl group.

Reduction: Lithium aluminum hydride for reducing the methyl group to an alkyl chain.

Major Products Formed

Substitution: Formation of various substituted toluenes depending on the substituent introduced.

Oxidation: Formation of 4-bromo-2-fluoro-5-iodobenzoic acid.

Reduction: Formation of 4-bromo-2-fluoro-5-iodoethylbenzene.

科学的研究の応用

4-Bromo-2-fluoro-5-iodotoluene is used in several scientific research applications:

Biology: Used in the study of halogenated compounds’ effects on biological systems, including their interactions with enzymes and receptors.

作用機序

The mechanism of action of 4-Bromo-2-fluoro-5-iodotoluene depends on its specific application. In chemical reactions, the halogen atoms can participate in various mechanisms, such as nucleophilic substitution or electrophilic addition. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions .

類似化合物との比較

Similar Compounds

4-Bromo-5-fluoro-2-iodotoluene: Similar in structure but with different halogen positions.

4-Fluoro-2-iodotoluene: Lacks the bromine atom.

4-Bromo-2-iodoaniline: Contains an amino group instead of a methyl group.

Uniqueness

4-Bromo-2-fluoro-5-iodotoluene is unique due to the specific arrangement of halogen atoms, which imparts distinct chemical reactivity and physical properties. This makes it valuable in synthesizing complex molecules and studying halogenated compounds’ effects .

生物活性

4-Bromo-2-fluoro-5-iodotoluene (CAS Number: 202865-74-5) is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine, fluorine, and iodine atoms, contributes to its potential biological activities and interactions with biomolecules.

- Molecular Formula : C₇H₅BrFI

- Molecular Weight : 314.9 g/mol

- Purity : ≥98%

The halogen substituents on the aromatic ring can significantly influence the compound's reactivity and biological interactions, making it a valuable building block in drug development and other chemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through halogen bonding and substitution reactions. The presence of halogens can enhance the compound's lipophilicity and alter its electronic properties, which are crucial for binding to biological macromolecules such as proteins and nucleic acids.

Interaction with Biomolecules

- Protein Binding : The compound may interact with specific protein targets, potentially modulating their activity. This interaction can lead to alterations in cell signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound might act as an inhibitor for certain enzymes, although specific targets remain to be fully elucidated.

- Antimicrobial Activity : Some halogenated compounds have demonstrated antimicrobial properties; thus, further investigation into this aspect for this compound is warranted.

Case Studies

- Anticancer Activity : A study investigated the effects of various halogenated toluenes on cancer cell lines, revealing that compounds with multiple halogen substituents exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The specific mechanisms involved apoptosis induction and cell cycle arrest.

- Synthesis and Biological Evaluation : Research focused on synthesizing derivatives of this compound to evaluate their biological activities. Several derivatives showed promising results in inhibiting growth in specific cancer cell lines, indicating the potential for developing new anticancer agents.

- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles of this compound indicated favorable absorption characteristics, but further studies are needed to assess its toxicity and metabolic pathways.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrFI |

| Molecular Weight | 314.9 g/mol |

| CAS Number | 202865-74-5 |

| Purity | ≥98% |

| Biological Activity | Anticancer potential |

| Mechanism of Action | Protein binding, enzyme inhibition |

特性

IUPAC Name |

1-bromo-5-fluoro-2-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKOXUVSOOKUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377719 | |

| Record name | 4-Bromo-2-fluoro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-74-5 | |

| Record name | 1-Bromo-5-fluoro-2-iodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。